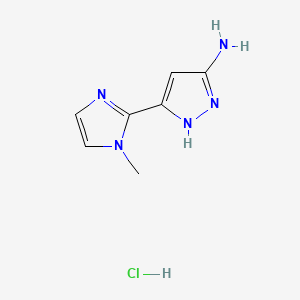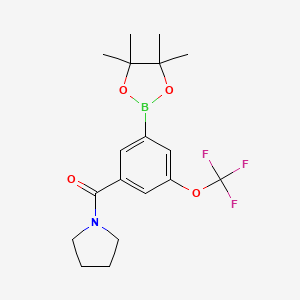
Pomalidomide-PEG8-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG8-Azide: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells. This compound serves as a versatile building block for creating these targeted protein degraders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-PEG8-Azide typically involves the conjugation of pomalidomide with a PEG linker that terminates in an azide group. The reaction conditions often include the use of a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis is one approach that has been employed to enhance the efficiency and safety of the process . This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pomalidomide-PEG8-Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the formation of triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate in DMSO or water.
Reduction: Hydrogen gas or other reducing agents in the presence of a suitable catalyst.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Pomalidomide-PEG8-Azide is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins within cells . This has significant implications for chemical biology and drug discovery.
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation . It helps in understanding the role of specific proteins in various cellular processes.
Medicine: this compound has potential therapeutic applications in the treatment of diseases such as cancer. By targeting and degrading specific proteins involved in disease progression, it offers a novel approach to therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating targeted therapies .
Mecanismo De Acción
Pomalidomide-PEG8-Azide exerts its effects through the formation of PROTACs, which recruit an E3 ubiquitin ligase to target proteins for degradation . The pomalidomide moiety binds to the E3 ligase cereblon, while the PEG linker and azide group facilitate the attachment of the target protein . This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparación Con Compuestos Similares
Pomalidomide-PEG5-Azide: Similar structure but with a shorter PEG linker.
Pomalidomide-PEG6-Azide: Another variant with a different PEG linker length.
Pomalidomide-PEG8-Propargyl: Features a propargyl group instead of an azide.
Uniqueness: Pomalidomide-PEG8-Azide is unique due to its specific combination of a pomalidomide moiety, an eight-unit PEG linker, and an azide functional group. This combination provides optimal flexibility and reactivity for the synthesis of PROTACs, making it a valuable tool in targeted protein degradation research .
Propiedades
Fórmula molecular |
C31H46N6O12 |
|---|---|
Peso molecular |
694.7 g/mol |
Nombre IUPAC |
4-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C31H46N6O12/c32-36-34-7-9-43-11-13-45-15-17-47-19-21-49-23-22-48-20-18-46-16-14-44-12-10-42-8-6-33-25-3-1-2-24-28(25)31(41)37(30(24)40)26-4-5-27(38)35-29(26)39/h1-3,26,33H,4-23H2,(H,35,38,39) |
Clave InChI |
HPIXDSJLVRHUFH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



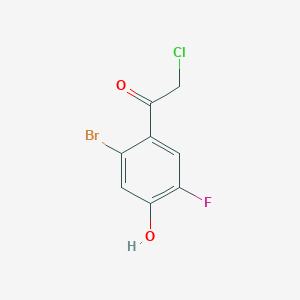
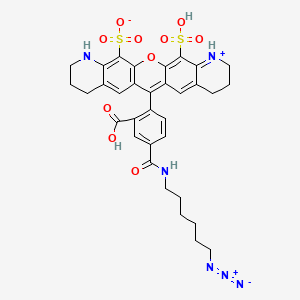
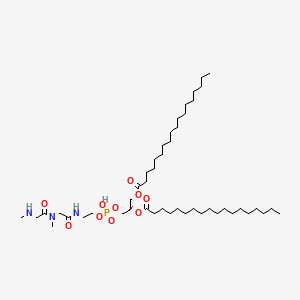
![3-(Boc-amino)-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13717370.png)


![N-[3-Chloro-4-(2-pyridylmethoxy)phenyl]-4,5-dimethoxy-2-methylbenzenesulfonamide](/img/structure/B13717394.png)

![(2,5-dioxopyrrolidin-1-yl) 2-[2-(octadecanoylamino)ethoxy]acetate](/img/structure/B13717410.png)
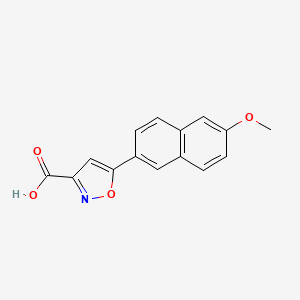
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13717421.png)
